1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Studies and Thiabiscyclanones Synthesis
A study by Pankratov et al. (2004) explored the regioselectivity of bromination in similar compounds, such as 1-oxo-1,2,3,4-tetrahydronaphthalene, which is structurally related to the compound . The research found that these compounds undergo aromatic bromination, leading to potential applications in stabilizing agents for cholera sera storage (Pankratov et al., 2004).
Oxidative Cyclization and Enantioselective Variant of Oxyarylation
Shimogaki et al. (2017) conducted a study on the oxidation of similar compounds, resulting in the formation of oxyarylated tetrahydronaphthalene. This process, performed under metal-free conditions, highlights a potential pathway for the synthesis of bioactive compounds (Shimogaki et al., 2017).
Stereoselective Reduction of Acyl Protected Aminonaphthyl Ketones
Research by Men Wei-dong (2013) focused on the stereoselective reduction of acyl protected aminonaphthyl ketones, which are important intermediates for synthesizing bioactive compounds. This study suggests the potential use of similar compounds in creating cis-form aminonaphthyl alcohols, valuable in various chemical syntheses (Men Wei-dong, 2013).
Visible-Light-Induced Tandem Reactions for Benzo[a]carbazoles Synthesis
Shen et al. (2019) reported on the synthesis of benzo[a]carbazoles through visible-light-induced tandem reactions using tetrahydronaphthalene. This process demonstrates an efficient method to activate benzylic C-H bonds, offering insights into potential applications in pharmaceutical and material sciences (Shen et al., 2019).
Synthesis of Antimicrobial Compounds
Zheng et al. (2021) synthesized novel azaheterocycles using tetrahydronaphthalene derivatives, demonstrating antimicrobial activity against Gram-positive bacteria. This indicates potential pharmaceutical applications for related compounds in developing new antibiotics (Zheng et al., 2021).
Chiral Auxiliary in Asymmetric Reactions
Orsini et al. (2005) utilized a derivative of tetrahydronaphthalene as a chiral auxiliary in asymmetric Reformatsky reactions. This highlights its potential in producing chiral compounds, which are crucial in pharmaceutical synthesis (Orsini et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)14-8-3-7-13(11-14)17(23)24-22-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b22-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIPXUTFBQQPU-CJLVFECKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.